ROMK/hERG Selectivity Differential: Octahydropyrazino[2,1-c][1,4]oxazine vs. Acyl Piperazine Scaffold
In a medicinal chemistry optimization program at Merck, replacement of the acyl piperazine core with an acyl octahydropyrazino[2,1-c][1,4]oxazine scaffold delivered improved ROMK/hERG selectivity [1]. The lead compound from the octahydropyrazino[2,1-c][1,4]oxazine series achieved 75.9-fold selectivity for ROMK over hERG [1]. Critically, this selectivity improvement translated to functional safety outcomes: the octahydropyrazino[2,1-c][1,4]oxazine-based inhibitors did not evoke QTc prolongation in an in vivo cardiovascular dog model, whereas the predecessor acyl piperazine series exhibited hERG liability that motivated the scaffold switch [1].
| Evidence Dimension | ROMK/hERG selectivity (fold difference) |
|---|---|
| Target Compound Data | 75.9-fold selectivity for ROMK over hERG |
| Comparator Or Baseline | Acyl piperazine series (predecessor scaffold; hERG liability documented as rationale for scaffold switch) |
| Quantified Difference | Scaffold switch enabled improved ROMK/hERG selectivity that predecessor piperazine series could not achieve |
| Conditions | In vitro electrophysiology assays for ROMK and hERG channel inhibition; in vivo cardiovascular dog model for QTc assessment |
Why This Matters
For cardiovascular and renal drug discovery programs, the documented reduction in hERG liability distinguishes octahydropyrazino[2,1-c][1,4]oxazine from piperazine-based scaffolds and reduces attrition risk in lead optimization.
- [1] Zhu Y, de Jesus RK, Tang H, Walsh SP, Jiang J, Gu X, Teumelsan N, Shahripour A, Pio B, Ding FX, Ha S, Priest BT, Swensen AM, Alonso-Galicia M, Felix JP, Brochu RM, Bailey T, Thomas-Fowlkes B, Zhou X, Pai LY, Hampton C, Hernandez M, Owens K. Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1,4]oxazine scaffold. Bioorg Med Chem Lett. 2016;26(23):5695-5702. View Source
